molecular formula C15H18BrN3O2S B2987118 4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine CAS No. 1396872-95-9

4-((1H-imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine

Cat. No.: B2987118
CAS No.: 1396872-95-9
M. Wt: 384.29
InChI Key: UNQYHIPJRVZBAZ-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine is a synthetic small molecule belonging to the class of sulfonylpiperidine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets. The structure features a piperidine core functionalized with a (4-bromophenyl)sulfonyl group and an imidazole-methyl moiety, a combination observed in compounds investigated for modulating key enzymes and receptors . The primary research applications for this compound are as a key chemical intermediate or a potential pharmacologically active agent. Piperidine and imidazole are privileged structures in drug design, frequently found in molecules with diverse biological activities. The specific molecular architecture of this compound, particularly the sulfonamide linkage and the bromophenyl group, suggests its utility in exploring structure-activity relationships (SAR) for various targets . Research into analogous sulfonylpiperidine compounds has indicated potential for targeting metabolic enzymes and in the development of anticancer agents, making this a valuable scaffold for hit-to-lead optimization campaigns . The presence of the imidazole ring, a common feature in catalysts and metalloenzyme inhibitors, further broadens its potential utility in chemical biology . This product is provided for non-human research purposes. It is intended for use by qualified research scientists in laboratory settings only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c16-14-1-3-15(4-2-14)22(20,21)19-8-5-13(6-9-19)11-18-10-7-17-12-18/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQYHIPJRVZBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of imidazole derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biological processes. The piperidine ring and bromophenylsulfonyl group contribute to the compound's overall activity by modulating its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Potential Applications
4-((1H-Imidazol-1-yl)methyl)-1-((4-bromophenyl)sulfonyl)piperidine (Target) 4-BromoPh-SO₂ (1), Imidazole-CH₂ (4) C₁₆H₁₉BrN₃O₂S 398.31 Sulfonyl, imidazole, bromoaryl Kinase/BET inhibition
4-((2-Isopropyl-1H-imidazol-1-yl)methyl)-1-((4-(trifluoromethoxy)Ph-SO₂)piperidine 2-Isopropyl-imidazole-CH₂ (4), CF₃O-Ph-SO₂ (1) C₁₉H₂₄F₃N₃O₃S 431.50 Trifluoromethoxy, sulfonyl, branched imidazole Enhanced lipophilicity for CNS targets
1-[4-(1H-Imidazol-1-yl)benzoyl]piperidine Benzoyl (1), Imidazole (4) C₁₆H₁₇N₃O 267.33 Benzoyl, imidazole Antiarrhythmic agents
1-Benzyl-4-(1H-imidazol-4-yl)-piperidine Benzyl (1), Imidazole (4) C₁₅H₁₈FN₃ 259.32 Benzyl, imidazole Neurotransmitter modulation
4-(1H-Imidazol-4-yl)-1-methyl-piperidine Methyl (1), Imidazole (4) C₉H₁₅N₃ 165.24 Methyl, imidazole Agrochemical intermediates
Key Observations:
  • Sulfonyl vs.
  • Halogen Substitution : The 4-bromo substituent in the target compound may improve steric and electronic interactions compared to the trifluoromethoxy group in , which introduces higher lipophilicity and metabolic stability.
  • Imidazole Substituents : The 2-isopropyl group in increases steric bulk, possibly affecting target selectivity, whereas the unsubstituted imidazole in the target compound may favor broader binding interactions.
Enzyme Inhibition Potential
  • The target compound’s sulfonyl group aligns with kinase inhibitors described in , where sulfonamide-containing compounds demonstrated BET (bromodomain and extra-terminal) family selectivity. The bromoaryl group may further stabilize hydrophobic interactions in enzyme pockets.
  • In contrast, the benzoyl derivative in showed antiarrhythmic activity, suggesting that electron-deficient aromatic systems (e.g., benzoyl) may target ion channels rather than kinases.

Q & A

Q. What analytical workflows confirm regioselectivity in late-stage functionalization?

  • Methodological Answer : Use 19F^{19} \text{F} NMR or HRMS to track regioselective Pd-catalyzed couplings (). Compare reaction outcomes with/without directing groups (e.g., sulfonyl vs. benzyl). Computational studies (NBO analysis) identify electronic drivers of selectivity .

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